Methyl glycinate
Overview
Description
Methyl glycinate, also known as Glycine methyl ester hydrochloride, is a derivative of glycine. It is used in the preparation of amino acids and organic compounds . It is a white, water-soluble solid .
Synthesis Analysis
This compound can be synthesized by adding L-glycine to methyl alcohol to be stirred, and adding concentrated sulfuric acid. After feeding of concentrated sulfuric acid ends, backflow is conducted. The methyl alcohol solution of L-glycine methyl ester salt is then concentrated. The concentrated solution is added to purified water to be evenly stirred. The PH of a water solution of L-glycine methyl ester salt is adjusted through ammonium hydroxide, and the prepared water solution of L-glycine methyl ester salt is stored at low temperature .Molecular Structure Analysis
The molecular formula of this compound is C3H7NO2. Its molecular weight is 89.093 Da . The linear formula is NH2CH2COOCH3 .Chemical Reactions Analysis
This compound has been used in the synthesis of menthol glycinates, which are potential cooling agents . It has also been used in an easy and convenient microwave-assisted synthesis of N-alkylated glycine methyl esters .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 175–176 °C (347–349 °F; 448–449 K) . It is highly soluble in water .Scientific Research Applications
Carbon Dioxide Capture
Methyl glycinate, in the form of an amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]), has been explored for its potential in carbon dioxide (CO2) capture. Studies have shown that [N1111][Gly], when mixed with aqueous solutions like 2-amino-2-methyl-1-propanol (AMP), enhances the absorption of CO2. This has implications for developing more efficient and environmentally friendly methods for capturing greenhouse gases (Zhou, Jing, & Zhou, 2012).
Chemical Reactions and Synthesis
This compound is also utilized in various chemical reactions and synthesis processes. For instance, it's involved in the formation of complexes with platinum, which has applications in chemistry and possibly in medicine (Agnew, Appleton, & Hall, 1980). Additionally, the synthesis of isotope-labeled products using this compound has been researched, which is significant in chemical labeling and tracing studies (Shevchenko et al., 2018).
Material Separation and Environmental Applications
Research has been conducted on the use of this compound in the synthesis of polymers for the separation of hazardous materials, like aromatic amines, from the environment. This is crucial for environmental protection and industrial processes (Raman, Ramamoorthy, & Reddy, 2005).
Biochemical and Medical Research
In biochemical research, this compound has been used as a substrate in the study of proteolytic enzyme activities. This has implications for understanding various biological processes and developing medical treatments (Williams & Lin, 1971).
Glycomics and Structural Analysis
This compound plays a role in the field of glycomics, particularly in the structural determination of carbohydrates. Its involvement in methylation analysis is crucial for understanding complex carbohydrate structures, which has applications in biological and medical research (Sims et al., 2018).
Properties
IUPAC Name |
methyl 2-aminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSATDQUYCRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5680-79-5 (hydrochloride) | |
Record name | Glycine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30210599 | |
Record name | Glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-34-2 | |
Record name | Glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL AMINOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHX73584R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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